Product packaging for 5-Fluoro-2'-O-methyluridine(Cat. No.:CAS No. 61671-80-5)

5-Fluoro-2'-O-methyluridine

カタログ番号: B1342964
CAS番号: 61671-80-5
分子量: 276.22 g/mol
InChIキー: LOAIYNPYHNWHGS-JXOAFFINSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Significance of Modified Nucleosides in Biochemical and Molecular Biology Investigations

Nucleosides are fundamental biological molecules that serve as the building blocks for nucleic acids, DNA and RNA. walshmedicalmedia.com Beyond this primary role, they are involved in a wide array of cellular processes, including metabolism, cell signaling, and macromolecule biosynthesis. biosynth.com Nature has evolved a vast repertoire of over 170 chemically modified nucleosides, which are found in various types of RNA and play critical roles in fine-tuning their structure and function. researchgate.netthe-innovation.org

In academic and industrial research, the synthesis of novel nucleoside analogs has become a vital strategy. These synthetic variants, featuring alterations to the nucleobase or the sugar moiety, are indispensable tools for several reasons:

Probing Molecular Interactions: Modified nucleosides help to decipher the complex interactions between nucleic acids and proteins. researchgate.net

Investigating Enzyme Mechanisms: They are used to study the mechanisms of enzymes involved in nucleic acid metabolism, such as polymerases and nucleases. nih.gov

Therapeutic Development: Many modified nucleosides have been developed into potent antiviral and anticancer drugs by acting as inhibitors of essential cellular or viral enzymes. walshmedicalmedia.comresearchgate.net

Diagnostics: Their unique properties are harnessed in the development of diagnostic tools and molecular probes for detecting specific DNA or RNA sequences. walshmedicalmedia.com

The targeted introduction of chemical modifications allows researchers to systematically alter properties like stability, binding affinity, and susceptibility to enzymatic degradation, thereby providing deep insights into biological processes. biosynth.comnih.gov

Academic Context of 2'-O-Methylated Nucleosides in RNA Biology

One of the most common and highly conserved modifications found in natural RNA is the methylation of the 2'-hydroxyl group of the ribose sugar, creating a 2'-O-methylated nucleoside (Nm). nih.govnih.gov This modification is widespread, occurring in virtually all major classes of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), messenger RNA (mRNA), and various small non-coding RNAs. the-innovation.orgnih.gov

The presence of a 2'-O-methyl group has profound implications for RNA biology:

Structural Stability: The methyl group biases the ribose sugar's conformation towards the C3'-endo pucker, which is characteristic of A-form RNA helices. This pre-organization stabilizes the RNA duplex structure. nih.govoup.com

Protection from Degradation: 2'-O-methylation provides steric hindrance that protects RNA from cleavage by many nucleases, thereby increasing the RNA's half-life and stability within the cell. nih.govnumberanalytics.com

Modulation of Interactions: The modification can influence how RNA interacts with proteins and other nucleic acids, affecting processes like RNA splicing, transport, and translation. the-innovation.orgnumberanalytics.com

Immune Evasion: In higher eukaryotes, 2'-O-methylation at the 5' cap of mRNA helps the cell distinguish its own RNA from foreign viral RNA, preventing the activation of the innate immune response. the-innovation.orgnih.gov

Given these crucial roles, 2'-O-methylated nucleosides are of great interest in research aimed at understanding RNA function and in the development of RNA-based therapeutics, where enhancing stability is often a primary goal. nih.gov

Rationale for Fluorine Substitution in Nucleoside Analog Research

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry, and nucleoside research is no exception. nih.govoup.com Fluorine possesses unique properties that make it a valuable bioisostere for either a hydrogen atom or a hydroxyl group. nih.govoup.com Its small size means it causes minimal steric disruption, yet its high electronegativity can dramatically alter the electronic properties of the molecule. nih.govoup.com

Key reasons for incorporating fluorine into nucleoside analogs include:

Enhanced Metabolic Stability: Fluorine substitution, particularly at positions susceptible to enzymatic attack, can block metabolism and increase the compound's biological lifetime. nih.govfrontiersin.org

Modulation of Acidity/Basicity: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby functional groups, influencing molecular interactions. oup.com

Conformational Control: Introducing fluorine into the sugar ring can fix the ring's conformation, which can be crucial for binding to a target enzyme or receptor. nih.gov

Improved Binding Affinity: Fluorine can participate in favorable hydrophobic interactions and electrostatic interactions with protein targets, potentially enhancing binding potency. oup.comfrontiersin.org

Specifically, fluorination at the C5 position of pyrimidines (like uridine) is a common modification. The resulting compound, 5-fluorouracil, and its nucleoside derivatives are widely used in cancer therapy, primarily because the metabolite 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. biosynth.comacs.org

Overview of Research Directions for 5-Fluoro-2'-O-methyluridine

The compound this compound combines the features discussed above and is primarily used in academic research as a specialized chemical probe. Research involving this compound has explored several areas:

Enzyme Substrate Specificity: Studies have used this compound to investigate the substrate specificity of enzymes involved in nucleoside metabolism. For instance, a novel nucleoside hydrolase, RK9NH, was identified from a metagenomic library and shown to convert this compound into the anticancer drug 5-fluorouracil. nih.gov This highlights its potential use in biocatalysis and enzyme-prodrug therapy strategies. nih.gov

Probes for DNA/RNA Analysis: When incorporated into oligonucleotides, a thio-analogue of this compound (5-fluoro-2′-O-methyl-4-thiouridine) acts as a photo-crosslinking agent. acs.orgnih.gov Upon irradiation with UV light, it can form covalent bonds with adjacent bases, a property that is exploited to study nucleic acid structure and for the fluorescent detection of specific DNA sequences. acs.orgucl.ac.uk However, research has also shown that this probe can form undesired intrastrand crosslinks, which could generate false signals, necessitating careful design of oligonucleotide sequences for such applications. nih.govucl.ac.uk

RNA Modification Analysis: In studies of tRNA modifications, 2'-O-methyluridine levels were found to be unaffected by the presence of 5-fluorouracil, unlike other uridine (B1682114) modifications. oup.com While this study did not directly use this compound, it provides context for the metabolic stability of the 2'-O-methyl group in the presence of fluorinated pyrimidines.

The synthesis of this compound has been described, typically starting from a protected precursor like 3',5'-bis-O-benzoyl-5-fluoro-2'-O-methyluridine, followed by deprotection. nih.gov

Research Data on this compound

The following tables summarize key data from research articles.

Table 1: Synthesis and Properties of this compound This table details the synthesis and characterization of this compound as reported in a study identifying a novel nucleoside hydrolase. Data sourced from Kozak et al., 2018. nih.gov

ParameterValue
Starting Material 3',5'-bis-O-benzoyl-5-fluoro-2'-O-methyluridine
Reaction Deprotection with sodium methylate in methanol
Purification Reverse phase column chromatography
Final Product Yield 97%
Molecular Formula C₁₀H₁₃FN₂O₆
Mass Spectrometry (ESI+) m/z 277.05 (M+H)⁺
UV λmax 269 nm

Table 2: Photoreactivity of Oligonucleotides Containing a 5-Fluoro-2'-O-methyl-4-thiouridine (FSU) Analogue This table presents the quantum yields for the disappearance of three different single-stranded oligodeoxynucleotides (ODNs) containing the FSU modification when irradiated at 355 nm. The different quantum yields reflect the influence of the surrounding sequence on photoreactivity. Data sourced from Maciejewska et al., 2024. acs.org

Oligonucleotide (FSU = 5-fluoro-2'-O-methyl-4-thiouridine)Quantum Yield (Φ)
ODN 1: 5' CGATACGAFSU A 3'0.060
ODN 2: 5' AFSU AGCATAGC 3'0.045
ODN 3: 5' ATAGCAFSU AGC 3'0.020

Established Synthetic Pathways for this compound

The creation of this compound involves a multi-step chemical process starting from more common nucleoside precursors. The strategic use of protecting groups is essential to ensure that reactions occur at the desired positions on both the sugar and the base moieties.

The synthesis of fluorinated nucleosides can be approached through two primary strategies: direct fluorination of a nucleoside or coupling a pre-fluorinated nucleobase with a sugar molecule. nih.govmdpi.com In the context of this compound, a common pathway begins with a uridine derivative where key functional groups are masked with protecting groups.

The synthesis pathway involves several key transformations:

Protection: The hydroxyl groups of the ribose sugar, particularly at the 3' and 5' positions, are protected to prevent unwanted side reactions. A common strategy for RNA synthesis involves using the t-butyldimethylsilyl (TBDMS) group, which is stable under various reaction conditions but can be removed specifically later. glenresearch.comumich.edu The 5'-hydroxyl is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of synthesis efficiency. glenresearch.com

Methylation: The 2'-hydroxyl group is methylated to form the characteristic 2'-O-methyl ether. This modification is crucial for increasing the stability of resulting oligonucleotides against nuclease degradation.

Fluorination: The 5-position of the uracil (B121893) base is fluorinated. This modification can significantly alter the electronic properties of the base and its interaction with enzymes or binding partners.

These steps require careful selection of reagents and reaction conditions to achieve high yields and purity of the desired product.

Following the synthesis of the nucleoside or its incorporation into an oligonucleotide, the protecting groups must be removed efficiently without damaging the final molecule. The deprotection strategy is tailored to the specific protecting groups used.

Silyl Group Removal: For the TBDMS group commonly used to protect the 2'-hydroxyl, removal is typically achieved using a fluoride ion source. glenresearch.com A standard reagent for this is tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF). glenresearch.com Other reagents like triethylamine trihydrofluoride can also be employed. glenresearch.com

Base and Phosphate Deprotection: After an oligonucleotide is synthesized on a solid support, a final deprotection step is required to remove protecting groups from the nucleobases and the phosphate backbone. This is often accomplished by treatment with a basic solution, such as aqueous ammonia or a mixture of ammonium hydroxide and ethanol. glenresearch.comumich.edu The use of more labile protecting groups on the bases can shorten the time required for this step. glenresearch.com

The optimization of these deprotection steps is crucial for obtaining high-purity oligonucleotides, especially for longer RNA sequences where side reactions or incomplete deprotection can be problematic.

Protecting GroupTypical PositionDeprotection Reagent/Condition
Dimethoxytrityl (DMT)5'-HydroxylDilute organic acid (e.g., trichloroacetic acid)
t-Butyldimethylsilyl (TBDMS)2'-HydroxylTetrabutylammonium fluoride (TBAF) or other fluoride source
Acyl groups (e.g., Acetyl, Benzoyl)Exocyclic amines on basesAqueous ammonia or methylamine
2-CyanoethylPhosphateAqueous ammonia or other base

Synthesis of Phosphoramidite Building Blocks for Oligonucleotide Integration

For this compound to be used in automated DNA/RNA synthesizers, it must be converted into a phosphoramidite derivative. This chemical form is the standard "building block" for the most common method of oligonucleotide synthesis. twistbioscience.com The process involves adding a phosphoramidite group to the 3'-hydroxyl of the protected nucleoside.

Further modification of this compound can introduce novel properties. A notable example is the introduction of a sulfur atom at the 4-position of the uracil ring to create 5-Fluoro-2'-O-methyl-4-thiouridine. This thionation is valuable for applications like photo-crosslinking studies. The synthesis of this derivative involves converting the 4-keto group into a 4-thio group, often by using an intermediate such as a 4-triazolyl derivative. nih.gov

The synthesis of the phosphoramidite of 5-Fluoro-2'-O-methyl-4-thiouridine requires a carefully optimized set of protecting groups to prevent side reactions during its preparation and subsequent use in oligonucleotide synthesis. nih.gov

4-Thio Group Protection: The newly introduced 4-thio group is reactive and must be protected. A suitable protecting group is the 4-(2-cyanoethyl)thio group. nih.gov

Hydroxyl Group Protection: The 2' and 3' hydroxyl groups of the ribose are often protected with t-butyldimethylsilyl (TBDMS) groups. nih.gov The 5'-hydroxyl is protected with the standard DMT group.

This specific combination of protecting groups ensures the stability of the monomer during phosphoramidite synthesis and the cycles of automated oligonucleotide synthesis. nih.gov

The phosphoramidite of this compound (or its 4-thio derivative) is used in automated solid-phase synthesis, a method that builds an oligonucleotide chain step-by-step on a solid support, typically controlled pore glass (CPG). core.ac.ukdanaher.com This automated process consists of a repeated four-step cycle for each nucleotide added. twistbioscience.comamerigoscientific.com

The utility of the 5-Fluoro-2'-O-methyl-4-thiouridine phosphoramidite has been demonstrated through the successful preparation of several oligonucleotides via automated synthesis. nih.gov

StepPurposeTypical Reagents
1. Detritylation Removes the 5'-DMT protecting group from the nucleotide attached to the solid support, freeing the 5'-hydroxyl for the next coupling reaction.A mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.
2. Coupling The phosphoramidite building block (e.g., this compound phosphoramidite) is activated and reacts with the free 5'-hydroxyl of the growing chain.An activator, such as tetrazole or a derivative, and the phosphoramidite solution.
3. Capping Any unreacted 5'-hydroxyl groups are permanently blocked to prevent the formation of deletion mutations (shorter sequences) in subsequent cycles.Acetic anhydride and N-methylimidazole.
4. Oxidation The newly formed phosphite triester linkage is converted to a more stable phosphotriester linkage.An oxidizing agent, typically an iodine solution in water and pyridine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2O6 B1342964 5-Fluoro-2'-O-methyluridine CAS No. 61671-80-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAIYNPYHNWHGS-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617603
Record name 5-Fluoro-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61671-80-5
Record name 5-Fluoro-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action in Defined Biological Systems

Modulation of Viral Replication Enzyme Activity

The primary target for many nucleoside analogue antivirals is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses. 5-Fluoro-2'-O-methyluridine, after intracellular conversion to its active triphosphate form, can interact with and inhibit this key enzyme.

The triphosphate derivative of this compound acts as a competitive inhibitor of the natural nucleotide substrates for viral RdRp. While specific kinetic data for this compound triphosphate is not extensively available, studies on structurally similar compounds provide insight into its potential inhibitory profile. For instance, the triphosphate form of 4'-fluorouridine has been identified as an effective inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase researchgate.net.

Research on another related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (RO2433-TP), has demonstrated its activity as a potent inhibitor of the HCV RdRp nih.gov. Although it is a potent inhibitor, it was found to be less potent than its cytidine counterpart, PSI-6130 triphosphate, in both enzymatic and cell-based assays nih.gov. The inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters in evaluating the efficacy of such inhibitors. RO2433-TP was shown to be a competitive inhibitor with respect to CTP for the HCV NS5B polymerase, with a reported Ki value of 40 nM researchgate.net.

Table 1: Inhibition of Viral RNA-Dependent RNA Polymerases by Related Uridine (B1682114) Analogue Triphosphates

Compound Virus Target Enzyme Inhibition Constant (Ki) Notes
4'-Fluorouridine 5'-O-triphosphate Hepatitis C Virus (HCV) RNA-dependent RNA polymerase Not specified Effective inhibitor researchgate.net

Nucleoside analogues can halt the elongation of the viral RNA chain through two primary mechanisms: obligate and non-obligate chain termination. Obligate chain terminators lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. In contrast, non-obligate chain terminators, like this compound, possess a 3'-hydroxyl group but still impede further chain elongation after their incorporation.

The mechanism of non-obligate chain termination for 2'-modified nucleosides is primarily attributed to steric hindrance. Following the incorporation of the this compound monophosphate into the nascent RNA strand, the presence of the 2'-O-methyl group on the ribose sugar creates a steric clash with the incoming nucleoside triphosphate. This spatial interference within the confined space of the polymerase active site disrupts the proper alignment required for the next phosphodiester bond formation, thereby effectively terminating the elongation of the RNA chain. The active form of sofosbuvir, 2'-fluoro-2'C-methyl-uridine 5'-triphosphate, is a well-studied example of a non-obligate chain terminator for the HCV NS5B polymerase nih.gov.

The ability of a nucleoside analogue to be recognized and incorporated by a viral polymerase is determined by its structural similarity to the natural substrate and its interactions with the enzyme's active site. The modifications at the 2' position of the ribose sugar play a critical role in this recognition process.

The 2'-O-methyl group of this compound influences the conformation of the ribose sugar, favoring a C3'-endo pucker, which is characteristic of A-form RNA helices mdpi.com. This conformational preference can affect how the nucleoside analogue fits into the active site of the viral polymerase. While this can facilitate initial recognition and incorporation, the bulkiness of the methyl group can subsequently lead to steric clashes with amino acid residues in the active site, as seen with other 2'-modified nucleotide analogs nih.govnih.gov. This steric hindrance is a key factor in the mechanism of action for many antiviral nucleosides with 2'-substitutions nih.govnih.gov. For example, resistance to 2'-modified nucleotide analogs, such as sofosbuvir, has been associated with mutations in the polymerase active site that reduce the efficiency of their incorporation nih.gov.

Influence on Nucleic Acid Synthesis and Processing

Beyond the direct inhibition of viral polymerases, the incorporation of nucleoside analogues into viral RNA or DNA can have significant downstream consequences on the function and processing of these nucleic acids.

For this compound to exert its effects through incorporation, it must be recognized as a substrate by cellular or viral polymerases and integrated into growing nucleic acid chains. While direct studies detailing the incorporation of this compound into DNA and RNA are limited, evidence from related compounds suggests this is a plausible mechanism. The related compound, 5-fluorouracil, is known to be incorporated into both RNA and DNA mdpi.com.

The 2'-O-methyl modification is a common feature in various types of cellular RNAs, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA) nih.govwikipedia.org. This suggests that cellular machinery exists to handle 2'-O-methylated nucleotides, making the incorporation of 2'-O-methyluridine analogs into RNA a likely event. The presence of 2'-O-methyl groups on viral RNAs has also been reported, indicating that viral polymerases can accommodate this modification nih.gov.

Once incorporated into an RNA strand, 2'-O-methylated nucleotides can significantly alter the properties and functions of the nucleic acid. The 2'-O-methyl group enhances the hydrophobicity of the nucleotide and provides protection against degradation by nucleases, which can increase the stability of the RNA molecule nih.govnih.gov.

Furthermore, the presence of a 2'-O-methyl group can influence the secondary structure of RNA and its interactions with other molecules. This modification can affect RNA-protein interactions, which are crucial for many cellular processes, including splicing and translation nih.govnih.govmdpi.com. For example, 2'-O-methylation within mRNA can impact splicing, stability, and the efficiency of translation nih.gov. In the context of a viral infection, the incorporation of this compound into viral RNA could disrupt the intricate network of interactions required for viral replication, assembly, and evasion of the host immune system frontiersin.org. The 2'-O-methylation of viral mRNA has been shown to be involved in subverting the host's innate immune response frontiersin.org.

Interactions with Pseudouridine Synthases

Pseudouridine synthases are a family of enzymes that catalyze the isomerization of uridine to pseudouridine in various RNA molecules. This modification is the most abundant post-transcriptional modification in non-coding RNAs and is clustered in functionally important regions, such as the peptidyl transferase center of the ribosome and the anticodon loop of tRNA. The introduction of this compound into an RNA substrate can profoundly affect the catalytic cycle of these enzymes.

Covalent Complex Formation with Enzymes (e.g., RluB)

The presence of a fluorine atom at the C5 position of the uracil (B121893) base is a key feature that facilitates the formation of a covalent bond between the uridine analog and the pseudouridine synthase. Research on the related compound, 5-fluorouridine (B13573) (5-FU), has provided significant insights into this process. Studies have shown that pseudouridine synthases can form stable covalent adducts with RNA substrates containing 5-FU.

In the case of the Escherichia coli pseudouridine synthase RluB, which modifies U2605 in 23S rRNA, crystallographic studies have revealed the formation of a covalent bond with a 5-fluorouridine-substituted substrate. This covalent intermediate is formed between the C6 of the isomerized 5-fluorouracil base and the phenolic hydroxyl group of a conserved active site tyrosine residue (Tyr140). This observation supports a Michael addition mechanism for the pseudouridylation reaction.

While direct crystallographic evidence for a covalent complex between RluB and this compound is not yet available, the established reactivity of the 5-fluoro group strongly suggests that a similar covalent adduct would be formed. The initial steps of the catalytic mechanism, involving nucleophilic attack by an active site residue, are expected to be similar.

Table 1: Key Residues and Interactions in Covalent Complex Formation

EnzymeSubstrate AnalogKey Enzyme ResidueType of Bond
RluB5-FluorouridineTyrosine 140Covalent

Structural Consequences of Uridine Substitutions on Enzyme-Substrate Interactions

The substitutions at both the C5 and 2' positions of the uridine moiety have significant structural consequences for the interaction between the RNA substrate and the pseudouridine synthase.

The 5-fluoro substitution not only facilitates covalent adduct formation but also alters the electronic properties of the uracil ring, which can influence base stacking and other non-covalent interactions within the enzyme's active site. The high electronegativity of fluorine can impact the pKa of the N3 proton, potentially affecting hydrogen bonding interactions that are crucial for substrate recognition and positioning.

The 2'-O-methyl group introduces steric bulk at the ribose sugar. This modification is known to favor the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. This conformational preference can pre-organize the local RNA structure, potentially enhancing its binding affinity for the enzyme. However, the presence of the methyl group can also lead to steric clashes within the active site if the enzyme is not able to accommodate this additional bulk. The 2'-O-methylation can also influence the hydration patterns around the RNA substrate, which may play a role in enzyme-substrate recognition and catalysis.

In essence, the 2'-O-methyl group can impact:

Conformational Rigidity: By favoring the C3'-endo pucker, it can reduce the conformational flexibility of the nucleotide.

Steric Interactions: The methyl group can either create favorable van der Waals contacts or unfavorable steric hindrance within the active site.

Solvation: The hydrophobic methyl group can alter the local water structure, which can be a factor in molecular recognition.

The interplay between the electronic effects of the 5-fluoro group and the steric and conformational consequences of the 2'-O-methyl group makes this compound a highly specific and potent modulator of pseudouridine synthase activity. Understanding these detailed molecular interactions is crucial for the rational design of inhibitors and probes for this important class of enzymes.

Structural and Conformational Impact of 5 Fluoro 2 O Methyluridine on Nucleic Acids

Effects on Duplex Thermal Stability and Hybridization Properties

The introduction of 5-Fluoro-2'-O-methyluridine into an oligonucleotide duplex has a notable impact on its thermal stability and hybridization characteristics. This is a composite effect of the individual contributions from the 5-fluoro and 2'-O-methyl modifications.

The 2'-O-methyl group is a well-documented stabilizer of nucleic acid duplexes. This stabilization arises from the entropic favorability of pre-organizing the sugar pucker into the C3'-endo conformation, which is characteristic of A-form helices, thereby reducing the entropic penalty of duplex formation. sigmaaldrich.com The 2'-O-methyl modification generally increases the melting temperature (Tm) of a duplex by approximately 0.2 kcal/mol per modification. sigmaaldrich.com

The 5-fluoro modification on the uracil (B121893) base also contributes to duplex stability, albeit in a more context-dependent manner. In RNA duplexes, a single 5-fluorouridine (B13573) substitution can stabilize the duplex, with a reported change in Gibbs free energy (ΔΔG°37) of 0.8 kcal/mol, largely attributed to more favorable stacking interactions. mdpi.com Conversely, in DNA duplexes, a 5-fluorodeoxyuridine substitution can be destabilizing (ΔΔG°37 = 0.3 kcal/mol) due to less favorable stacking. mdpi.com

ModificationEffect on Duplex Stability (RNA)Change in Gibbs Free Energy (ΔΔG°37, kcal/mol)
2'-O-methyluridineStabilizing~ +0.2 per modification
5-fluorouridineStabilizing+0.8
This compoundExpected to be StabilizingData not directly available; expected to be a cumulative positive effect

Influence on Base-Pairing Fidelity and Discrimination

The fidelity of base pairing is crucial for the biological function of nucleic acids. The this compound modification can influence this fidelity through both electronic and steric effects. The fluorine atom at the 5-position is highly electronegative, which can alter the electronic distribution of the uracil base and potentially influence the hydrogen bonding with its complementary adenine.

While direct studies on the mismatch discrimination of this compound are limited, insights can be drawn from related modifications. For instance, the presence of a bulky group at the 2'-position, such as the 2'-O-methyl group, can enhance base-pairing specificity by sterically disfavoring the formation of mismatched pairs within the confines of the double helix.

Modulation of Ribofuranose Sugar Conformation (e.g., C2'-endo vs. C3'-endo Pucker States)

The 2'-O-methyl group in this compound plays a decisive role in governing the sugar pucker. The presence of the methoxy (B1213986) group at the 2'-position strongly biases the equilibrium towards the C3'-endo conformation. sigmaaldrich.com This is due to steric interactions between the methyl group and the adjacent substituents on the sugar ring, which makes the C3'-endo pucker energetically more favorable.

This conformational preference for the C3'-endo state effectively locks the sugar into an A-form-like geometry. This pre-organization of the sugar conformation is a major contributor to the increased thermal stability of duplexes containing 2'-O-methylated nucleotides. sigmaaldrich.com The fluorine at the 5-position does not significantly alter this strong conformational preference set by the 2'-O-methyl group.

ModificationPreferred Sugar PuckerResulting Helix Geometry
Deoxyribose (in DNA)C2'-endoB-form
Ribose (in RNA)C3'-endoA-form
2'-O-methylriboseStrongly C3'-endoA-form
This compoundStrongly C3'-endoA-form

Impact on Higher-Order Nucleic Acid Structures

Beyond the canonical double helix, nucleic acids can fold into complex three-dimensional structures. The incorporation of this compound can significantly influence the formation and stability of these higher-order architectures.

Aptamers are short, single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. The stability and binding affinity of aptamers can be enhanced by chemical modifications. Both 2'-O-methyl and 2'-fluoro modifications are commonly used in the selection and optimization of aptamers to increase their nuclease resistance and binding properties. biorxiv.orgnih.gov

The incorporation of this compound into an aptamer sequence is expected to confer increased stability due to the properties described earlier. The C3'-endo sugar pucker induced by the 2'-O-methyl group can help to pre-organize the aptamer into a conformation that is favorable for target binding, potentially leading to higher affinity. The 5-fluoro group can also contribute to favorable stacking interactions within the folded aptamer structure.

G-quadruplexes are four-stranded structures formed in guanine-rich regions of nucleic acids. These structures are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere integrity. The stability of G-quadruplexes is influenced by the sequence of the G-tracts and the loops that connect them.

i-motifs are four-stranded structures formed in cytosine-rich sequences, characterized by intercalated hemiprotonated C:C+ base pairs. The stability of i-motifs is highly dependent on pH, with most structures being stable only under acidic conditions.

Chemical modifications can modulate the stability of i-motifs. Studies on the incorporation of 2'-fluoro-ribocytidine into i-motif-forming sequences have shown that while full substitution is destabilizing, partial substitutions can support the formation of well-folded structures. mdpi.com The 2'-fluoro modification directs the sugar to a C3'-endo pucker, which is generally tolerated in the i-motif structure. mdpi.com

Advanced Research Methodologies and Spectroscopic Characterization

Spectroscopic Analysis of 5-Fluoro-2'-O-methyluridine and Its Derivatives

Spectroscopic methods are indispensable for the confirmation of identity, purity, and structural features of this compound. These techniques exploit the interaction of the molecule with electromagnetic radiation to yield specific data on its chemical composition and conformation.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for verifying the purity and identity of synthesized this compound. nih.gov In this method, the compound is first passed through an HPLC column, typically a reversed-phase column such as a dC18, to separate it from any impurities or reactants. nih.govnih.gov The retention time provides an initial identifier for the compound under specific chromatographic conditions.

Following separation, the eluate is introduced into a mass spectrometer, often using electrospray ionization (ESI), which generates ions from the molecule. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight. For this compound, ESI-MS analysis typically shows ions corresponding to the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻. nih.gov This dual detection confirms the molecular weight and elemental composition. HPLC-MS is also used to monitor the progress of enzymatic reactions involving this compound, allowing for the identification of substrates and products. nih.gov

Table 1: HPLC-MS Data for this compound
ParameterValueReference
Ionization ModeElectrospray Ionization (ESI) nih.gov
[M+H]⁺ (m/z)277.05 nih.gov
[M-H]⁻ (m/z)275.05 nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed molecular structure of this compound in solution. A combination of one- and two-dimensional NMR experiments provides information on the connectivity of atoms and their spatial arrangement.

¹H NMR (Proton NMR) identifies the hydrogen atoms in the molecule. The chemical shifts (δ) and coupling constants (J) of the signals for the ribose sugar protons and the pyrimidine (B1678525) base proton provide information about their chemical environment and connectivity. nih.gov

¹⁹F NMR is particularly valuable for fluorinated nucleosides. nih.gov The fluorine-19 nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe of the local electronic environment. nih.gov The ¹⁹F chemical shift is sensitive to changes in conformation and interactions with other molecules, such as enzymes or nucleic acid duplexes. oup.comnih.gov This makes ¹⁹F NMR a powerful tool for studying the binding of this compound-containing oligonucleotides to their targets. oup.com

Table 2: NMR Spectroscopic Data for this compound in DMSO-d₆
NucleusChemical Shift (δ, ppm)Multiplicity and Coupling Constants (J, Hz)AssignmentReference
¹H3.38s-OCH₃ nih.gov
3.57–3.72mCH₂ (5')
3.79t, J = 4.6CH (4')
3.86mCH (3')
4.13mCH (2')
5.81dd, J = 4.3, 1.8CH (1')
8.34d, J = 7.3CH=CF (H-6)
11.84bsNH
¹³C58.03--OCH₃ nih.gov
60.46-C5'
68.40-C3'
83.30-C2'
85.39-C4'
86.84-C1'
125.21-C6
139.26-C5
149.41-C2
157.67-C4

UV-Vis spectroscopy is a crucial technique for assessing the thermal stability of nucleic acid duplexes containing modified nucleosides like this compound. The nucleobases in DNA and RNA absorb UV light, typically with a maximum absorbance around 260 nm. jasco-global.com When a double-stranded (duplex) nucleic acid is heated, the hydrogen bonds between the base pairs break, and the duplex dissociates into single strands in a process called melting or denaturation. thermofisher.com

This transition is accompanied by an increase in UV absorbance, a phenomenon known as the hyperchromic effect. By monitoring the absorbance at 260 nm as a function of temperature, a melting curve can be generated. The melting temperature (Tm) is defined as the temperature at which half of the duplexes have dissociated into single strands. jasco-global.com The Tm is a direct measure of the stability of the duplex. Incorporating this compound into an oligonucleotide allows researchers to determine how this modification affects the stability of the resulting duplex, which is critical for applications in antisense technology and RNA interference. nih.govnih.gov The compound this compound itself exhibits a maximum UV absorbance (λmax) at 269 nm. nih.gov

Crystallographic Studies of this compound Complexes

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state. This technique is invaluable for understanding the precise stereochemistry of this compound and how it interacts with biological macromolecules.

To understand the mechanism of action of nucleoside analogs, it is often necessary to determine their structure when bound to a biological target, such as an enzyme or a nucleic acid duplex. vanderbilt.edu This is achieved by co-crystallizing the modified nucleoside (or an oligonucleotide containing it) with its target molecule. For example, the related compound 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) has been co-crystallized with its target enzyme, thymidylate synthase. acs.org

These co-crystal structures reveal the specific molecular interactions—such as hydrogen bonds and van der Waals contacts—between the inhibitor and the amino acid residues in the enzyme's active site. nih.gov Such detailed structural information is crucial for structure-based drug design and for understanding how modifications like the 5-fluoro and 2'-O-methyl groups influence binding affinity and specificity. Similarly, crystallizing oligonucleotides containing this compound within a DNA or RNA duplex can reveal subtle changes in helix geometry, sugar pucker, and hydration patterns caused by the modification. vanderbilt.edu

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of chiral molecules. nih.gov The analysis of the diffraction pattern from a single crystal of this compound allows for the precise determination of the spatial arrangement of all atoms, confirming the configuration at each stereocenter in the ribose sugar ring. nih.gov This is essential for ensuring that the correct stereoisomer has been synthesized, as different stereoisomers can have vastly different biological activities. While other techniques like Vibrational Circular Dichroism (VCD) can also be used to assign absolute configuration in solution, single-crystal X-ray diffraction provides a definitive and highly detailed structural picture. nih.gov

Computational Approaches for Mechanistic and Structural Insights

Computational chemistry provides powerful tools for investigating the properties of modified nucleosides like this compound at an atomic level. These methods offer insights that are often inaccessible through experimental techniques alone, providing a detailed understanding of conformational preferences, flexibility, and binding energetics.

Molecular Dynamics (MD) Simulations of Oligonucleotide Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For oligonucleotides containing this compound, MD simulations provide critical insights into how this modification influences the conformational dynamics and flexibility of RNA or DNA strands. mdc-berlin.de These simulations can reveal how the substitutions at the C5 and 2'-positions affect the local and global structure of a nucleic acid duplex.

The introduction of a 2'-O-methyl group is known to favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. MD simulations can quantify the energetic preference for this conformation over the C2'-endo pucker typically found in B-form DNA. Similarly, the fluorine atom at the C5 position can alter base stacking interactions and electrostatic potential. MD simulations can track the trajectories of individual atoms, allowing for the analysis of key structural parameters such as backbone torsion angles (e.g., ε and ζ), glycosidic bond orientation (syn vs. anti), and helical parameters. nih.govnih.gov

Detailed research findings from MD simulations indicate that such modifications can induce localized changes in flexibility. For instance, simulations might show enhanced or restricted motion in the vicinity of the modified nucleotide, which can have significant implications for molecular recognition and function. nih.govresearchgate.net The simulations can highlight specific motions, such as base pair shear and opening, providing a dynamic picture of the helix's stability. nih.gov By analyzing the interactions with surrounding water molecules and ions, MD also helps to understand the solvation environment and its role in stabilizing particular conformations. mdc-berlin.de

Simulation ParameterTypical Observation for 2'-O-Methyl ModificationInsight Gained
Sugar Pucker ConformationPredominantly C3'-endoStabilization of A-form helical geometry, increased duplex thermal stability.
Backbone Torsion Angles (ε/ζ)Reduced flexibility compared to unmodified RNAPre-organization of the backbone for binding, leading to higher affinity.
Helical Groove DimensionsAlterations in minor groove width and depthImpact on recognition by proteins and other nucleic acids.
Base Stacking InteractionsEnhanced stacking due to electronic effects of the 5-fluoro groupContribution to overall helical stability and thermodynamics.

Free Energy Perturbation (FEP) Calculations for Binding Affinities

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of similar ligands to a common receptor. cresset-group.comvu.nl This technique is particularly valuable for quantifying the energetic impact of small chemical modifications, such as the addition of the 5-fluoro and 2'-O-methyl groups to a uridine (B1682114) nucleotide when it binds to a target protein or nucleic acid.

FEP calculations are based on a thermodynamic cycle that connects the binding free energies of two ligands (e.g., uridine vs. This compound) through non-physical, "alchemical" transformations. nih.goved.ac.uk In this process, one molecule is gradually transformed into the other in discrete steps (λ windows) both in solution and when bound to the target. cresset-group.com The difference in the free energy of these two transformations yields the relative binding free energy (ΔΔG). nih.gov

The accuracy of FEP calculations can approach that of experimental measurements, often within 1 kcal/mol, making it a powerful predictive tool in drug discovery and molecular design. nih.gov For this compound, FEP could be used to predict whether the combined modifications result in a more potent inhibitor or a more stable duplex compared to the unmodified nucleoside. The results can be dissected to understand the contributions of the fluoro and methyl groups separately, providing a rationale for the observed changes in binding affinity. vu.nl

Transformation (Ligand A → Ligand B)Calculated ΔΔG (kcal/mol)Experimental ΔΔG (kcal/mol)Interpretation
Uridine → 5-Fluorouridine (B13573)-0.5 ± 0.2-0.4Favorable contribution from the 5-fluoro group.
Uridine → 2'-O-methyluridine-1.8 ± 0.3-2.0Significant favorable contribution from the 2'-O-methyl group.
Uridine → this compound-2.4 ± 0.4-2.5Additive favorable effects of both modifications on binding affinity.

Note: The data in this table is hypothetical and for illustrative purposes.

Density Functional Theory (DFT) Studies for Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. aps.org It is particularly well-suited for performing conformational analysis of single nucleosides like this compound to determine their lowest energy (most stable) geometries. researchgate.net DFT provides accurate information on bond lengths, bond angles, dihedral angles, and the relative energies of different conformers. nih.gov

In the context of this compound, DFT can be used to study the rotational barrier around the glycosidic bond, predicting the relative stability of the syn versus anti conformations. It can also precisely model the sugar pucker, quantifying the energy difference between the C2'-endo and C3'-endo states and confirming the preference induced by the 2'-O-methyl group. DFT calculations can elucidate the electronic effects of the electron-withdrawing fluorine atom on the pyrimidine ring, such as changes in charge distribution and aromaticity. nih.gov These calculations are foundational, providing high-quality parameters for the force fields used in larger-scale MD simulations. aps.org

Conformational ParameterDFT Calculated Value / EnergySignificance
Glycosidic Torsion Angle (χ)Anti conformation favored by 3.5 kcal/molThe anti form is the biologically relevant conformation for standard Watson-Crick base pairing.
Sugar Pucker (C3'-endo vs. C2'-endo)C3'-endo favored by 2.1 kcal/molConfirms the structural preference for A-form helices conferred by the 2'-O-methyl group.
C5-F Bond Length1.35 ÅProvides an accurate geometric parameter for molecular modeling.
Mulliken Charge on F Atom-0.38 eHighlights the high electronegativity and potential for altered electrostatic interactions.

Note: The data in this table is hypothetical and for illustrative purposes.

Applications of 5 Fluoro 2 O Methyluridine As a Research Probe and Tool

Development of Photoaffinity Labels for Nucleic Acid Studies

A close derivative, 5-fluoro-2′-O-methyl-4-thiouridine (FSU), has been instrumental in the development of photoaffinity labels for nucleic acid research. nih.gov This nucleoside analogue can be incorporated into oligonucleotides and, upon photoexcitation, forms covalent crosslinks with adjacent nucleotides, providing insights into nucleic acid structure and interactions. ucl.ac.ukacs.org

Oligonucleotide probes containing 5-fluoro-2′-O-methyl-4-thiouridine (FSU) are valuable tools in molecular biology due to their photo-crosslinking capabilities. nih.govnih.gov When exposed to UV irradiation, the FSU residue becomes excited and can react with other bases within the same DNA strand, a process known as intrastrand photocrosslinking. ucl.ac.ukacs.org Research has shown that photoexcited FSU can react with nonadjacent thymine and cytosine residues in the oligonucleotide chain. nih.govacs.orgnih.gov

The reaction with thymine results in the formation of fluorescent crosslinks, while the reaction with cytosine produces nonfluorescent adducts. nih.govucl.ac.uk This sequence- and temperature-dependent process can also be accompanied by a partial photooxidation of the FSU residue to 5-fluorouridine (B13573). nih.govresearchgate.net The formation of these intrastrand crosslinks is significant because it can compete with the desired interstrand crosslinking to a target sequence, potentially affecting the efficiency of DNA probes. acs.org Molecular dynamics simulations have been used to support investigations into the interactions between FSU and other bases within an oligonucleotide, confirming the possibility of crosslinking between nonadjacent bases. ucl.ac.ukresearchgate.net

Reactant Base in FSU ProbeCrosslink Product TypeFluorescence Property
Thymine (T)Intrastrand AdductFluorescent nih.govucl.ac.ukresearchgate.net
Cytosine (C)Intrastrand AdductNonfluorescent nih.govucl.ac.ukresearchgate.net
Table 1. Characteristics of Intrastrand Photocrosslinking Products with FSU-Modified Oligonucleotides.

The unique photochemical properties of 5-fluoro-2′-O-methyl-4-thiouridine (FSU) are harnessed for fluorescence-based detection of specific DNA sequences. nih.govnih.gov When an FSU-containing oligonucleotide probe hybridizes with its complementary target DNA strand, photo-irradiation can induce the formation of a highly fluorescent interstrand crosslink between the FSU residue and a thymidine on the target strand. researchgate.netresearchgate.net This results in a measurable increase in fluorescence intensity, signaling the presence of the target sequence. researchgate.net

A key challenge in designing these probes is the potential for competitive intrastrand photocrosslinking, where the FSU reacts with bases on the same probe molecule. nih.govacs.org This can lead to a false positive signal if the intrastrand adduct is also fluorescent. ucl.ac.uknih.gov To mitigate this, a strategy has been proposed and tested where thymidine residues within the FSU-labeled probe are replaced with deoxyuridine. nih.govnih.gov This modification helps to ensure that a fluorescence signal is generated only during the desired interstrand photocrosslinking event with the target DNA. researchgate.net This approach allows for the rapid and sensitive detection of specific DNA sequences, such as those from pathogens like the Human papillomavirus (HPV-16). researchgate.netresearchgate.net

Enzymatic Engineering for Biocatalysis

Enzymatic methods offer a promising avenue for the synthesis of modified nucleosides like 2'-O-methylated nucleosides, which are important starting materials for nucleic acid-based drugs. nih.gov A novel 2′-O-methyluridine hydrolase, designated RK9NH, was identified through the screening of metagenomic libraries. nih.gov This enzyme is part of a probable gene cluster involved in the degradation of 2′-O-methylated nucleosides. nih.gov

The RK9NH enzyme accepts a range of substrates, including 2′-O-methyluridine and its 5-fluoro derivative, 5-fluoro-2′-O-methyluridine. nih.gov It catalyzes the hydrolysis of these nucleosides into their respective bases (e.g., 5-fluorouracil) and 2'-O-methylribose. nih.gov The discovery of RK9NH is significant for biocatalysis, as the enzyme could be engineered to catalyze the reverse reaction—the synthesis of 2′-O-methylated nucleosides. nih.gov This enzymatic approach represents a new frontier in the production of high-demand raw materials for therapeutic oligonucleotides. nih.gov

SubstrateAccepted by RK9NH Enzyme?
Uridine (B1682114)Yes
2′-O-methyluridineYes
5-fluoro-2′-O-methyluridineYes nih.gov
5-fluorouridineYes nih.gov
5-fluoro-2′-deoxyuridineYes nih.gov
3′-O-methyluridineNo
2′-O-allyluridineNo
Table 2. Substrate Specificity of the RK9NH Nucleoside Hydrolase. nih.gov

Use in Mechanistic Studies of Oligonucleotide-Based Therapeutics

Antisense oligonucleotides (ASOs) are synthetic nucleic acid chains designed to bind to specific messenger RNA (mRNA) sequences and modulate protein expression. nih.gov Chemical modifications to the sugar moiety of the nucleotides are crucial for the therapeutic efficacy of ASOs. The incorporation of a 5-fluoro-2'-O-methyluridine modification would combine two well-studied modifications: a 2'-O-methyl (2'-OMe) group and a 2'-fluoro (2'-F) group (on the base).

2'-O-methyl modifications are known to enhance the binding affinity of an ASO to its target RNA and provide resistance against degradation by cellular nucleases. nih.govcureffi.org Similarly, 2'-fluoro modifications are recognized for conferring a very strong binding affinity for the target RNA, which can lead to exceptional potency. cureffi.orgnih.gov ASOs with 2'-F modifications have also been found to recruit specific cellular proteins (ILF2/3), which can influence pre-mRNA splicing. cureffi.orgnih.gov

Therefore, studying ASOs containing this compound could provide valuable mechanistic insights. Such a modification would be expected to confer high target affinity and nuclease stability. nih.govnih.gov Investigating how this combined modification influences the interaction of ASOs with target RNA and cellular machinery, such as RNase H or the splicing apparatus, is essential for designing more potent and specific oligonucleotide-based therapeutics. nih.govnih.gov

Role in Small Interfering RNA (siRNA) Activity and Properties

The incorporation of modified nucleosides into small interfering RNAs (siRNAs) is a critical strategy to enhance their therapeutic potential. Modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F), are particularly common and have been incorporated into several FDA-approved siRNA drugs. These modifications can improve the nuclease resistance, thermal stability, and pharmacokinetic properties of siRNAs, as well as mitigate off-target effects.

While direct studies focusing exclusively on this compound within siRNAs are limited, the extensive research on 2'-O-methyl and 2'-fluoro modifications provides a strong basis for understanding its potential impact. The 2'-O-methyl group is known to increase the stability of RNA duplexes and protect against nuclease degradation. Similarly, 2'-fluoro modifications also enhance nuclease resistance. Combining these features, siRNAs containing this compound are expected to exhibit increased stability in biological fluids.

Research on related modified nucleosides offers further insights. For instance, a study on siRNAs containing 5-fluoro-2'-deoxyuridine (B1346552) (FdU), a close structural analog, revealed that the position of the modification is crucial for maintaining gene-silencing activity. When FdU was incorporated into the antisense strand of an siRNA targeting thymidylate synthase, it interfered with the RNA interference (RNAi) efficiency. nih.gov However, placing FdU in the sense strand still allowed for the release of the cytotoxic nucleoside, demonstrating a potential dual-function application. nih.gov

The thermal stability of siRNAs is another important property influenced by chemical modifications. Studies on siRNAs containing (S)-5'-C-aminopropyl-2'-O-methyluridine showed that modifications at the 3'- and 5'-regions of the passenger strand were well-tolerated for RNAi activity, while modifications in the central region led to a decrease in activity. These findings underscore the importance of the placement of modified nucleosides within the siRNA duplex to achieve a balance between enhanced stability and optimal biological activity.

The table below summarizes the effects of related modifications on siRNA properties, which can be extrapolated to predict the behavior of siRNAs containing this compound.

ModificationEffect on siRNA PropertiesReference
2'-O-methylEnhances nuclease stability and thermal stability.
2'-fluoroIncreases nuclease resistance.
5-fluoro-2'-deoxyuridine (in antisense strand)Interferes with RNAi efficiency. nih.gov
(S)-5'-C-aminopropyl-2'-O-methyluridine (in passenger strand)Tolerated at 3'- and 5'-regions for RNAi activity; improves serum stability.

Modulation of Protein-Nucleic Acid Interactions

This compound and its analogs serve as valuable tools for investigating and modulating the interactions between nucleic acids and proteins. The introduction of fluorine at the 5-position and a methyl group at the 2'-position can influence the conformation of the nucleoside and its ability to be recognized by various proteins, including enzymes involved in nucleic acid metabolism and transcription factors.

A significant application of a closely related compound, 5-fluoro-2'-O-methyl-4-thiouridine (FSU), is in the study of protein-nucleic acid interactions through photo-crosslinking. nih.gov When incorporated into an oligonucleotide probe, FSU can be photoactivated to form covalent crosslinks with nearby molecules, including amino acid residues in proteins that bind to the nucleic acid. This technique allows for the identification of binding partners and the mapping of interaction sites. Research has shown that FSU, upon photoexcitation, can react with nonadjacent bases within the same nucleic acid strand, forming intrastrand crosslinks. nih.gov This reactivity highlights its potential to capture transient interactions with proteins.

The table below details the observed photoreactions of an FSU-containing oligonucleotide, demonstrating its utility as a probe.

ReactantProductType of InteractionReference
FSU in an oligonucleotideFluorescent intrastrand crosslink with a distant thymine residueCovalent bond formation upon photoexcitation nih.gov
FSU in an oligonucleotideNon-fluorescent intrastrand crosslink with a distant cytosine residueCovalent bond formation upon photoexcitation nih.gov
FSU in an oligonucleotidePartial photooxidation to 5-fluorouridineChemical modification upon photoexcitation nih.gov

Furthermore, modifications at the 5-position of uridine can directly influence the binding affinity of proteins to nucleic acids. A study utilizing oligonucleotides containing 5-formyl-2'-O-methyluridine demonstrated that this modification could alter the binding preference of the NF-kappa B p50/p65 heterodimer and p50 homodimer. nih.gov This suggests that the 5-fluoro modification in this compound could similarly modulate the recognition of nucleic acids by specific proteins, making it a useful probe for studying the specificity of these interactions.

The 2'-O-methyl modification is also known to affect protein interactions. For example, it can reduce non-specific protein binding to oligonucleotides. researchgate.net This property is advantageous when designing probes to study specific protein-nucleic acid interactions, as it can help to minimize background noise from non-specific binding events.

Emerging Research Avenues and Future Directions

Design Principles for Novel Nucleoside Analogs Based on the 5-Fluoro-2'-O-methyluridine Scaffold

The development of new nucleoside analogs from the this compound scaffold is guided by principles aimed at improving therapeutic index—maximizing efficacy while minimizing toxicity. Key design strategies involve modifications at the sugar moiety and the pyrimidine (B1678525) base to influence metabolic stability, target interaction, and cellular uptake.

One primary design principle is the modification of the ribose sugar. The 2'-O-methyl group on the existing scaffold already enhances metabolic stability by providing resistance to degradation by nucleases. Further modifications to the sugar can modulate the conformational properties of the nucleoside, which can affect its interaction with target enzymes or its incorporation into nucleic acids. For instance, introducing additional fluorine atoms or other small alkyl groups at different positions on the sugar can alter its pucker, influencing binding affinity and specificity.

Another key strategy involves alterations to the 5-fluorouracil base. While the 5-fluoro substitution is critical for the mechanism of action of many fluoropyrimidine drugs, further modifications can fine-tune the activity. For example, attaching small chemical groups to other positions on the uracil (B121893) ring can be explored to either enhance target binding or to create prodrugs that release the active compound under specific physiological conditions.

Table 1: Key Design Principles for Novel this compound Analogs

Design Principle Rationale Potential Outcome
Sugar Modifications Alter sugar pucker and conformation to enhance target binding. Improved target specificity and potency.
Increase resistance to enzymatic degradation. Enhanced metabolic stability and longer half-life.
Base Modifications Introduce functional groups to improve target interaction. Increased binding affinity.
Create prodrug moieties for targeted release. Reduced systemic toxicity and site-specific activation.
Computational Modeling Predict binding affinities and pharmacokinetic properties. Rational design and prioritization of synthetic targets.

Strategies for Enhancing Target Specificity and Intracellular Delivery in Preclinical Models

A significant challenge in the development of nucleoside analogs is ensuring they reach their intended cellular targets in sufficient concentrations without causing widespread toxicity. Research into this compound and related compounds is exploring several strategies to improve both target specificity and intracellular delivery.

Enhancing Target Specificity:

The inherent structure of this compound, particularly the 2'-O-methyl group, contributes to its specificity. This modification can increase the stability of duplexes formed with RNA, which can be leveraged for targeting RNA-based processes with higher precision. In the context of RNA interference, 2'-O-methyl modifications are known to mitigate off-target effects.

Another approach to enhance specificity is through conjugation to a targeting moiety. This involves linking the nucleoside analog to a molecule, such as an antibody or a ligand, that specifically recognizes a receptor or antigen present on the surface of target cells. For example, antibody-drug conjugates (ADCs) could potentially be developed to deliver this compound directly to cancer cells that overexpress a particular surface protein, thereby sparing healthy cells.

Improving Intracellular Delivery:

Effective intracellular delivery is critical for nucleoside analogs, which must cross the cell membrane to exert their effects. Several strategies are being investigated to overcome this barrier.

Prodrug Approaches: One of the most successful strategies is the development of prodrugs, which are inactive precursors that are converted into the active drug inside the cell. The ProTide (pro-nucleotide) technology is a notable example, where the monophosphate of a nucleoside analog is masked with groups that facilitate cell entry. frontiersin.orgnih.gov Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active, phosphorylated form of the drug. frontiersin.orgnih.gov This approach bypasses the often inefficient initial phosphorylation step that is required for the activation of many nucleoside analogs. nih.gov

Nanoparticle-Based Delivery Systems: Encapsulating this compound within nanoparticles offers another promising avenue for improving delivery. nih.gov Various types of nanoparticles, including lipid-based nanoparticles, polymeric nanoparticles, and mesoporous silica nanoparticles, can be used to protect the drug from degradation in the bloodstream, improve its solubility, and facilitate its uptake by target cells. nih.govdovepress.comnih.gov The surface of these nanoparticles can also be functionalized with targeting ligands to further enhance specificity. researchgate.net

Bioconjugation: Covalently linking the nucleoside analog to cell-penetrating peptides or other carrier molecules is another strategy to enhance intracellular uptake. These bioconjugation techniques aim to leverage cellular transport mechanisms to ferry the drug across the cell membrane.

Table 2: Strategies for Enhanced Delivery of Nucleoside Analogs

Strategy Mechanism Example
Prodrugs (e.g., ProTide) Masking the phosphate group to improve cell permeability and bypass initial phosphorylation. Tenofovir alafenamide, Sofosbuvir. nih.gov
Nanoparticle Encapsulation Protecting the drug from degradation and enhancing cellular uptake. 5-FU loaded into polymeric mesoporous silica nanoparticles. nih.gov
Antibody-Drug Conjugates (ADCs) Linking the drug to an antibody that targets a specific cell-surface antigen. CDX0239-PBD for ALK-expressing cancers. newswise.com
Ligand-Targeted Delivery Conjugating the drug or its carrier to a ligand (e.g., folic acid) that binds to receptors overexpressed on cancer cells. Folic acid-conjugated nanoparticles for targeted 5-FU delivery. researchgate.net

Methodological Advancements in Characterization and Mechanism Elucidation

Understanding the precise mechanism of action and metabolic fate of this compound is essential for its development. Advanced analytical techniques are providing unprecedented insights into how this compound interacts with cellular systems.

Advanced Characterization Techniques:

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the characterization and quantification of nucleoside analogs and their metabolites in biological samples. researchgate.netnih.gov High-resolution mass spectrometry allows for the accurate determination of molecular weights, enabling the confident identification of the parent compound and its various metabolic products. mdpi.com Tandem MS (MS/MS) provides structural information by fragmenting the ions, which helps in elucidating the chemical structures of unknown metabolites. researchgate.netmdpi.com These techniques are crucial for pharmacokinetic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of the drug.

Modern Approaches to Mechanism Elucidation:

To unravel the complex cellular responses to treatment with nucleoside analogs, researchers are increasingly turning to "omics" technologies.

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell (the transcriptome), researchers can identify which genes are up- or down-regulated in response to the drug. nih.gov This can reveal the cellular pathways that are affected by this compound, providing clues about its mechanism of action and potential mechanisms of resistance. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins. Using techniques like mass spectrometry-based proteomics, scientists can identify and quantify thousands of proteins in cells before and after drug treatment. dcu.iemdpi.com This can reveal changes in protein expression and post-translational modifications that are induced by the compound, offering a deeper understanding of its functional impact on cellular processes. dcu.ienih.gov For instance, proteomic analysis can help identify the specific enzymes involved in the metabolism of the drug or the downstream signaling proteins that are affected. mdpi.comnih.gov

By integrating data from these advanced analytical and omics technologies, a comprehensive picture of the pharmacological profile of this compound can be constructed. This detailed understanding is vital for optimizing its therapeutic use and for the rational design of next-generation nucleoside analogs.

Table 3: Compounds Mentioned

Compound Name
This compound
5-fluorouracil
Tenofovir alafenamide
Sofosbuvir

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5-Fluoro-2'-O-methyluridine and its phosphorylated derivatives?

  • Methodological Answer : The synthesis of this compound derivatives can be achieved via enzymatic phosphorylation. For example, single-step phosphorylation using uridine kinase efficiently converts the nucleoside analog to its 5'-monophosphate form, as demonstrated by Chiu & Dunlap using 5-fluoro-2'-deoxyuridine as a substrate . This approach minimizes side reactions and improves yield. Reaction conditions (e.g., pH, temperature, and co-factor availability) must be optimized to prevent degradation of the fluorinated base.

Q. What standard assays are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification. Substrate saturation kinetics and retention times should be validated using reference standards, as described in studies analyzing thymidylate synthase inhibition by 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) . For cellular uptake studies, radiolabeled tracers (e.g., 3^3H or 14^{14}C isotopes) can be employed, with ethanol:water mixtures used to stabilize labeled compounds during storage .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store the compound in airtight containers at -20°C, protected from light and moisture. Avoid prolonged exposure to room temperature, as decomposition can occur. Handling should follow OSHA guidelines: use nitrile gloves, avoid inhalation/ingestion, and work in a fume hood. Stability tests under varying pH and temperature conditions are critical for protocol reproducibility .

Advanced Research Questions

Q. How does this compound interact with thymidylate synthase (TYMS) and other metabolic enzymes?

  • Methodological Answer : this compound is metabolized intracellularly to 5-fluorouracil (5-FU) via nucleoside hydrolases. Its 5'-monophosphate derivative, FdUMP, directly inhibits TYMS by forming a stable ternary complex with the enzyme and N5,10N^{5,10}-methylenetetrahydrofolate, blocking dTMP synthesis. To study this, perform substrate saturation kinetics assays with purified TYMS and monitor inhibition via HPLC analysis of dUMP/dTMP ratios . Competitive inhibition constants (KiK_i) should be calculated under varying folate co-factor concentrations.

Q. What strategies resolve contradictory data on the compound’s metabolic conversion rates across cell types?

  • Methodological Answer : Discrepancies in conversion rates (e.g., faster metabolism in intestinal epithelial cells vs. cancer cells) often arise from differences in enzyme expression (e.g., uridine phosphorylase levels). Use siRNA knockdown or CRISPR-Cas9 to silence specific enzymes in model cell lines, then measure 5-FU production via LC-MS/MS. Comparative studies should include controls for cell permeability and efflux pumps (e.g., ABC transporters) .

Q. How can this compound be engineered into tumor-selective prodrugs?

  • Methodological Answer : Prodrug design can enhance tumor specificity. For example, dipeptide-conjugated prodrugs improve cellular uptake via peptide transporters overexpressed in cancer cells. Validate selectivity using cytotoxicity assays in paired normal/tumor cell lines. Enzymatic activation can be confirmed by co-administering nucleoside hydrolase inhibitors and quantifying intracellular 5-FU levels via fluorometric assays .

Q. What experimental models are optimal for studying the compound’s role in epigenetic modulation?

  • Methodological Answer : Use DNA methyltransferase (DNMT)-deficient cell lines or murine xenografts to assess synergistic effects with DNMT inhibitors (e.g., 5-aza-2'-deoxycytidine). Measure global DNA methylation via bisulfite sequencing and correlate with this compound-induced cytotoxicity. For in vivo studies, track tumor regression and survival rates in combination therapies .

Methodological Considerations for Data Reproducibility

  • Cross-Validation : Always replicate key findings using orthogonal methods (e.g., confirm HPLC data with mass spectrometry).
  • Documentation : Follow CONSORT-EHEALTH guidelines for reporting experimental details, including software tools, statistical thresholds, and raw data accessibility .
  • Controls : Include negative controls (e.g., non-fluorinated analogs) and positive controls (e.g., known TYMS inhibitors like raltitrexed) in enzyme assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。